Cas no 2907-83-7 (9-Octadecen-12-ynoic acid, methyl ester, (9Z)-)

9-Octadecen-12-ynoic acid, methyl ester, (9Z)- 化学的及び物理的性質
名前と識別子
-
- 9-Octadecen-12-ynoic acid, methyl ester, (9Z)-
- methyl octadec-9-en-12-ynoate
- methyl cis-9-octadecen-12-ynoate
- 2907-83-7
- SCHEMBL2820602
- DTXSID40336835
- methyl (Z)-octadec-9-en-12-ynoate
-
- インチ: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3/b11-10+
- InChIKey: PBUBQZYMYOKABE-ZHACJKMWSA-N
- ほほえんだ: C(OC)(=O)CCCCCCC/C=C/CC#CCCCCC
計算された属性
- せいみつぶんしりょう: 292.24036
- どういたいしつりょう: 292.240230259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 13
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
9-Octadecen-12-ynoic acid, methyl ester, (9Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 20-1891-4-5mg |
Methyl 9(Z)-Octadecen-12-ynoate |
2907-83-7 | >98% | 5mg |
€345.00 | 2025-03-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13408-5mg |
9-Octadecen-12-ynoic acid, methyl ester, (9Z)- |
2907-83-7 | 98% | 5mg |
¥5688.0 | 2024-06-07 |
9-Octadecen-12-ynoic acid, methyl ester, (9Z)- 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
9-Octadecen-12-ynoic acid, methyl ester, (9Z)-に関する追加情報
Chemical Profile of 9-Octadecen-12-ynoic acid, methyl ester, (9Z) (CAS No. 2907-83-7)
9-Octadecen-12-ynoic acid, methyl ester, (9Z) (CAS No. 2907-83-7) is a specialized organic compound belonging to the class of unsaturated carboxylic acid esters. This compound features a unique structure consisting of an octadiene backbone with a terminal alkyne group and a methyl ester substituent at the carboxyl position. The (9Z) configuration specifies the stereochemistry of the double bond, indicating a trans arrangement between the carbon atoms at positions 9 and 10 in the alkyne moiety. Such structural characteristics make it of significant interest in synthetic chemistry and potential biological applications.
The synthesis of 9-Octadecen-12-ynoic acid, methyl ester, (9Z) involves multi-step organic transformations, typically starting from readily available precursors such as octadiene derivatives. The introduction of the alkyne functionality followed by esterification requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to achieve the desired product with minimal side reactions. The stereochemical integrity at the alkyne position is particularly critical, as it influences the compound's interactions with biological targets.
In recent years, there has been growing interest in unsaturated carboxylic acid esters due to their versatile applications in pharmaceuticals and materials science. The presence of both double and triple bonds in 9-Octadecen-12-ynoic acid, methyl ester, (9Z) allows for diverse functionalization strategies, making it a valuable building block for more complex molecules. For instance, its reactive sites can be selectively modified through addition reactions or polymerization processes, leading to novel materials with tailored properties.
Beyond synthetic utility, this compound has shown promise in several biological contexts. Research has indicated that unsaturated fatty acid derivatives can modulate lipid metabolism and signal transduction pathways. The specific stereochemistry of (9Z)-9-Octadecen-12-ynoic acid, methyl ester may influence its bioactivity by affecting binding affinity to cellular receptors or enzymes. Preliminary studies have explored its potential role in anti-inflammatory and anti-proliferative applications, although further investigation is required to fully elucidate its mechanism of action.
The chemical properties of CAS No. 2907-83-7 are also noteworthy from a physicochemical standpoint. Its unsaturated nature contributes to a relatively low melting point and good solubility in organic solvents, facilitating its use in various chemical processes. Additionally, the ester group enhances stability under certain conditions while maintaining reactivity for further derivatization. These attributes make it a convenient reagent for both laboratory-scale experiments and industrial-scale applications.
Advances in analytical techniques have enabled more detailed characterization of 9-Octadecen-12-ynoic acid, methyl ester, (9Z). High-resolution spectroscopy methods such as NMR and mass spectrometry provide critical insights into molecular structure and purity. X-ray crystallography has been utilized to confirm the stereochemical configuration of the product, ensuring compliance with intended specifications. These analytical tools are essential for quality control and for advancing understanding of how structural features influence chemical behavior.
The industrial relevance of this compound cannot be overstated. Its incorporation into polymer formulations has led to developments in biodegradable plastics and specialty coatings that exhibit enhanced mechanical strength or thermal stability. In pharmaceutical research, derivatives of this compound serve as intermediates for synthesizing active pharmaceutical ingredients (APIs) with therapeutic potential. The ability to fine-tune molecular architecture through strategic modifications allows chemists to optimize properties for specific applications.
Future directions in research on CAS No. 2907-83-7 may focus on expanding its utility in drug discovery and material science. Exploration of novel synthetic routes could improve production efficiency while reducing environmental impact through greener chemistry principles. Additionally, computational modeling techniques are being employed to predict bioactivity profiles before experimental synthesis is undertaken—a cost-effective approach that accelerates development timelines.
The broader significance of unsaturated carboxylic acid esters like (9Z)-9-Octadecen-12-ynoic acid, methyl ester lies in their role as bridges between fundamental organic chemistry and applied sciences. By understanding their reactivity patterns and functional roles within biological systems or material frameworks, scientists can design molecules with targeted outcomes that address societal challenges across multiple domains—including healthcare innovation and sustainable technology development.
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